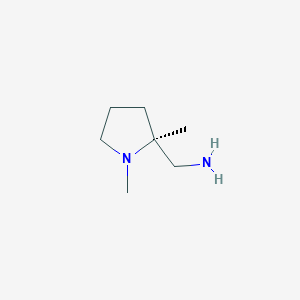
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine is a chiral amine compound with a pyrrolidine ring structure It is characterized by the presence of two methyl groups attached to the pyrrolidine ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the precursor compounds. The reaction is typically carried out in a continuous flow reactor to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include amides, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
®-(1,2-Dimethylpyrrolidin-2-yl)methanamine: The enantiomer of the compound with different stereochemistry.
N-Methylpyrrolidin-2-ylmethanamine: A similar compound with a single methyl group.
Pyrrolidin-2-ylmethanamine: The parent compound without the methyl groups.
Uniqueness
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of chiral compounds and in applications requiring specific stereochemical properties.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
[(2S)-1,2-dimethylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)4-3-5-9(7)2/h3-6,8H2,1-2H3/t7-/m0/s1 |
InChI Key |
BEGAGOQBISEITR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@]1(CCCN1C)CN |
Canonical SMILES |
CC1(CCCN1C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















